1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Description
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride (CAS: 1361116-37-1) is a nitrogen-containing heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its molecular formula is C₁₁H₁₆Cl₂N₄, with a molecular weight of 275.18 g/mol . The core structure combines a pyrazole ring fused to a pyridine ring at the [3,4-b] position, substituted at position 1 with a methyl group and at position 3 with a pyrrolidin-3-yl moiety. This scaffold is recognized for its pharmacological versatility, as pyrazolo[3,4-b]pyridines are associated with anxiolytic, anticancer, antiviral, and enzyme-inhibitory activities . The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for therapeutic research .
Properties
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUDHJBTGKGCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing cellular processes.
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes.
Biological Activity
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique pyrazolo[3,4-b]pyridine core structure, characterized by a methyl group and a pyrrolidine substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its role as a soluble guanylyl cyclase (sGC) activator . This mechanism is crucial in regulating vascular tone and blood pressure, suggesting potential applications in treating cardiovascular diseases by promoting vasodilation and reducing hypertension. Additionally, compounds with similar structures have shown promise in inhibiting specific protein kinases involved in cancer progression and inflammatory responses, highlighting its potential as a therapeutic agent in oncology and inflammatory diseases.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity across various assays. Below is a summary of its effects on different biological pathways:
| Activity | Effect | Reference |
|---|---|---|
| sGC Activation | Promotes vasodilation | |
| Protein Kinase Inhibition | Potential anticancer effects | |
| Cytotoxicity | Evaluated against cancer cell lines |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cardiovascular Applications : A study demonstrated that the compound effectively activates sGC, leading to increased cGMP levels and subsequent vasodilation in animal models. This suggests its potential utility in treating hypertension.
- Cancer Research : In vitro studies evaluated the compound's cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that the compound did not exhibit significant cytotoxicity within the tested concentration range; however, it showed potential for further modification to enhance its activity against specific kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. The presence of the pyrazole ring and the pyrrolidine moiety contribute to its reactivity and binding affinity with various molecular targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine dihydrochloride | Pyrazole ring; lacks pyrrolidine | Known for kinase inhibition |
| BAY 41-2272 | Contains similar pyrazole structure | Demonstrated efficacy in lowering blood pressure |
| N-[4-(1H-pyrazolo[3,4-b]pyrazine)] sulfonamides | Includes sulfonamide group | Potential treatment for degenerative joint diseases |
Comparison with Similar Compounds
3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride
This compound (CAS: 2173092-88-9) shares the same molecular formula (C₁₁H₁₆Cl₂N₄ ) and weight (275.18 g/mol ) as the target compound but differs in the substituent at position 3: a piperidin-3-yl group replaces the pyrrolidin-3-yl moiety .
| Parameter | 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride | 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride |
|---|---|---|
| Substituent at Position 3 | Pyrrolidin-3-yl (5-membered saturated ring) | Piperidin-3-yl (6-membered saturated ring) |
| CAS Number | 1361116-37-1 | 2173092-88-9 |
| Pharmacological Implications | Potential for enhanced conformational flexibility | Increased lipophilicity due to larger ring size |
The pyrrolidine ring’s smaller size may confer higher metabolic stability, while the piperidine variant’s increased lipophilicity could improve membrane permeability .
1H-Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Compounds such as 3a and 3b (from ) feature a primary amine group at position 3 instead of the pyrrolidinyl moiety. These derivatives demonstrated potent antimicrobial activity against Staphylococcus aureus and MRSA, with IC₅₀ values ranging from 2.5–8.0 µg/mL .
Pharmacological Activity
Antimicrobial Activity
The target compound’s pyrrolidinyl substituent may modulate its antimicrobial efficacy compared to other derivatives. For example:
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines are known to inhibit enzymes such as DHFR, GSK-3, and phosphodiesterases (PDEs):
- DHFR Inhibition : 3-amine derivatives (e.g., 3a ) achieved DHFR inhibition with IC₅₀ values of 1.2–3.8 µM , comparable to trimethoprim . The target compound’s pyrrolidinyl group may alter binding affinity due to steric or electronic effects.
Patent and Therapeutic Landscape
- Autoimmune Applications : A 2023 patent (WO 2023/046806) claims pyrazolo[3,4-b]pyridines for autoimmune diseases, emphasizing substituent-driven selectivity .
- Structural Analogues in Development : Piperidine-containing derivatives are under exploration for CNS disorders due to improved blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
